3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid
Description
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Properties
IUPAC Name |
3-[2-[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47N3O12/c1-29(2,3)44-23(34)10-11-31-25(35)24(33-28(39)45-30(4,5)6)26(36)32-12-13-40-14-15-41-16-17-42-18-19-43-22-9-7-8-21(20-22)27(37)38/h7-9,20,24H,10-19H2,1-6H3,(H,31,35)(H,32,36)(H,33,39)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQWMSFJRGMWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)C(C(=O)NCCOCCOCCOCCOC1=CC=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661817 | |
| Record name | tert-Butyl N-(tert-butoxycarbonyl)-3-{[2-(2-{2-[2-(3-carboxyphenoxy)ethoxy]ethoxy}ethoxy)ethyl]amino}-3-oxoalanyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-17-1 | |
| Record name | 1-(1,1-Dimethylethyl) 19-(3-carboxyphenoxy)-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5,7-dioxo-11,14,17-trioxa-4,8-diazanonadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl N-(tert-butoxycarbonyl)-3-{[2-(2-{2-[2-(3-carboxyphenoxy)ethoxy]ethoxy}ethoxy)ethyl]amino}-3-oxoalanyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid (CAS No. 1076199-17-1) is a synthetic compound with a complex molecular structure characterized by its multiple functional groups and potential applications in biochemistry and medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.
The molecular formula of this compound is C30H47N3O12 with a molecular weight of 641.71 g/mol. It is soluble in various organic solvents such as chloroform and dimethyl sulfoxide (DMSO) and has a predicted pKa of approximately 4.03 .
| Property | Value |
|---|---|
| Molecular Formula | C30H47N3O12 |
| Molecular Weight | 641.71 g/mol |
| Solubility | Chloroform, DMSO, Ethanol |
| pKa | 4.03 |
| Form | Clear Oil |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. This is particularly relevant in the context of drug-resistant bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, studies involving MCF-7 (breast cancer) and HeLa (cervical cancer) cells demonstrated that the compound can inhibit cell proliferation effectively at micromolar concentrations. The exact pathway remains under investigation but may involve activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
In vitro studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This could be beneficial in treating chronic inflammatory diseases where these cytokines play a pivotal role.
Case Studies
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Cytotoxicity in Cancer Cells
- Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.
- Method : MTT assay was employed to assess cell viability.
- Results : Significant reduction in viability was observed in MCF-7 and HeLa cells at concentrations ranging from 10 µM to 50 µM over 48 hours.
- : The compound exhibits potential as an anticancer agent.
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Antimicrobial Activity Assessment
- Objective : To determine the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was utilized to measure inhibition zones.
- Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli.
- : Suggests potential for development into an antimicrobial agent.
Preparation Methods
Ether Linkage Formation
Ether bonds are typically formed via Williamson ether synthesis, employing alkoxide nucleophiles and alkyl halides. For example, reacting a diol with a tosylated intermediate in the presence of a base like potassium carbonate (K₂CO₃) facilitates ether formation. The tetraoxa (four ether) segments in the target compound suggest repeated applications of this method.
Amidation and Trioxo Group Introduction
Amide bonds are forged using carbodiimide-based coupling agents. In the synthesis of para-amino benzoic acid derivatives, ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) mediate amidation between carboxylic acids and amines in dichloromethane (DCM). The trioxo (three ketone) groups may arise from oxidation of secondary alcohols or through ketone-forming reactions like Friedel-Crafts acylation.
Coupling the Chain to the Benzoic Acid Core
The final assembly involves linking the preconstructed ether-amine chain to the benzoic acid core. This is achieved through a nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.
Nucleophilic Aromatic Substitution
Activation of the benzoic acid derivative’s phenolic oxygen (as a good leaving group, e.g., nitro or fluoride) allows displacement by the amine-terminated chain. For instance, using potassium tert-butoxide (t-BuOK) as a base in dimethylformamide (DMF) facilitates this reaction.
Mitsunobu Reaction
Alternatively, the Mitsunobu reaction—employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)—couples alcohols to aromatic rings. This method is advantageous for forming C-O bonds under mild conditions.
Final Deprotection and Purification
Boc Group Removal
The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM, yielding the free amine. Subsequent neutralization with aqueous sodium bicarbonate (NaHCO₃) isolates the deprotected compound.
Ester Hydrolysis
The methyl ester is hydrolyzed with LiOH in a THF/water mixture, regenerating the carboxylic acid functionality.
Table 2: Typical Reaction Conditions for Deprotection
| Step | Reagents | Solvent | Temperature |
|---|---|---|---|
| Boc Removal | TFA/DCM (1:1) | DCM | 0–25°C |
| Ester Hydrolysis | LiOH, H₂O/THF (3:1) | THF/H₂O | 50–60°C |
Purification
The final product, a clear oil, is purified via silica gel chromatography using gradients of ethyl acetate and hexane. High-performance liquid chromatography (HPLC) ensures >95% purity, critical for research applications.
Analytical and Spectroscopic Characterization
Successful synthesis is confirmed through:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the presence of Boc (δ 1.4 ppm, singlet), aromatic protons (δ 7.5–8.0 ppm), and ether/amide linkages.
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Mass Spectrometry (MS): High-resolution MS (HRMS) matches the molecular ion peak to the theoretical mass of 641.71 g/mol.
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Infrared (IR) Spectroscopy: Stretching frequencies for C=O (amide I, ~1650 cm⁻¹) and Boc (C-O, ~1250 cm⁻¹) confirm functional groups.
Challenges and Optimization Considerations
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Solubility Issues: The compound’s limited solubility in polar solvents (e.g., ethanol, ethyl acetate) necessitates reaction media optimization. Mixed solvents like DCM/MeOH (9:1) improve reagent dissolution.
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Side Reactions: Over-oxidation during trioxo group formation is mitigated by controlled addition of oxidizing agents (e.g., Jones reagent).
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Yield Improvements: Catalytic hydrogenation (e.g., Pd/C, H₂) enhances efficiency in deprotection steps, as seen in piperidine syntheses .
Q & A
Q. What synthetic strategies are effective for introducing the N-Boc protecting group into this compound, and how are reaction conditions optimized?
The Boc (tert-butoxycarbonyl) group is typically introduced via coupling reactions using Boc-protected amines or amino acids. For example, Boc-D-Tic (Boc-protected tetrahydroisoquinoline-3-carboxylic acid) can be coupled to intermediates using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane under inert conditions . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of DCC) to minimize side products. Post-reaction purification via column chromatography (hexane/EtOH gradients) ensures high yields (>80%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR : Assign peaks to specific protons (e.g., δ = 7.16–8.22 ppm for aromatic protons) and carbons (e.g., 166–172 ppm for carbonyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 646.0338 for analogous compounds) .
- IR spectroscopy : Detect functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns .
Q. How is the Boc group selectively removed without degrading the compound’s core structure?
Boc deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (20–30% v/v) at 0–25°C for 1–4 hours . Acid sensitivity of the ester and ether linkages in the tetraoxa-diazadocosyl chain necessitates careful pH control (neutralization with NaHCO3 post-deprotection) to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the tetraoxa-diazadocosyl chain under catalytic hydrogenation conditions?
The polyether chain’s stability arises from its conformational rigidity and electron-rich oxygen atoms, which resist reduction. Palladium-catalyzed hydrogenation (e.g., H₂/Pd-C in ethanol) selectively reduces nitro or alkene groups without cleaving ether bonds, as demonstrated in analogous nitroarene cyclization studies . Kinetic studies (e.g., in situ FTIR monitoring) can reveal activation energies for competing pathways .
Q. How can solubility challenges in aqueous biological assays be addressed for this hydrophobic compound?
- Derivatization : Introduce polar groups (e.g., phosphate esters) at the benzoic acid moiety .
- Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability, as shown for similar polyether derivatives .
Q. How do contradictions in NMR data (e.g., unexpected splitting patterns) arise, and how are they resolved?
Discrepancies may stem from dynamic conformational changes (e.g., rotameric equilibria in the tetraoxa chain) or paramagnetic impurities. Advanced techniques include:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
- Variable-temperature NMR : Identify temperature-dependent shifts caused by hindered rotation .
- DFT calculations : Predict chemical shifts and compare with experimental data .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug design : Mask the carboxylic acid group as an ester (e.g., benzyl ester) to improve membrane permeability .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with amides or ethers, as demonstrated in pharmacokinetic studies of polyether-amino acid conjugates .
- Half-life extension : Conjugation to albumin-binding motifs (e.g., fatty acid chains) .
Methodological Notes
- Synthetic troubleshooting : If Boc deprotection yields <50%, verify anhydrous conditions and use fresh TFA .
- Data interpretation : Cross-validate MS and NMR results with computational tools (e.g., ACD/Labs or MestReNova) to resolve structural ambiguities .
- Biological assays : Pre-equilibrate the compound in assay buffers for 24 hours to ensure solubility and avoid false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
